![molecular formula C15H14ClNO3S B2493304 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate CAS No. 387855-28-9](/img/structure/B2493304.png)
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis of compounds related to "{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate" involves multiple approaches. For instance, 2-Chloro-5-methylthiophene, a key intermediate in the synthesis of related pharmaceuticals and agrochemicals, can be prepared through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product in significant yield (Yang, 2010). Additionally, novel pathways to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids from methyl 3-hydroxythiophene-2-carboxylate have been explored (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate, has been characterized, revealing insights into the arrangement and interactions within the crystal lattice (de Armas et al., 2000). Similarly, studies on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have provided valuable data on crystal structure and molecular interactions (Achutha et al., 2017).
Chemical Reactions and Properties
Research into the reactivity of thiophene derivatives has shown diverse chemical behaviors under various conditions. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate and subsequent reactions of the chlorinated products with active hydrogen-containing compounds have been explored (Barker et al., 2001). These studies provide insights into the functional group transformations and potential synthetic applications.
Physical Properties Analysis
The synthesis and characterization of related structures, including their physical properties, have been the focus of several investigations. For instance, practical preparation methods for ethyl 2-methylthiophene-3-carboxylate highlight operational advantages and contribute to understanding the compound's physical attributes (Kogami & Watanabe, 2011).
Chemical Properties Analysis
The antimicrobial activity of certain thiophene derivatives, alongside their synthesis and structural characterization, underscores the chemical properties and potential applications of these compounds. For example, methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate has been synthesized and evaluated for its biological activity (Nural et al., 2018).
properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-6-7-13(21-10)15(19)20-9-14(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZKMHYAUAJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate |
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